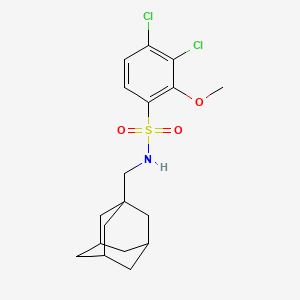
N-(1-adamantylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide
Descripción general
Descripción
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The adamantyl group is a common feature in many synthetic cannabinoids .
Synthesis Analysis
The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the synthesis of certain adamantyl-containing nucleic bases and related compounds has been achieved through cyclocondensation of adamantyl-containing carbonyl compounds with nitrogen-containing ones .
Molecular Structure Analysis
The adamantyl group is a bulky, three-dimensional structure that can significantly influence the properties of the molecule it’s part of. It’s a tricyclic compound (tricyclo[3.3.1.13,7]decane) that consists of three fused cyclohexane rings .
Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions. For example, the reaction of 1-bromoadamantane with acetylene in a mixture of sulfuric acid and hexane results in 1-acetyladamantane .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound has shown potential in pharmaceutical research due to its structural similarity to adamantane derivatives, which are known for their bioactive properties. For instance, adamantane-containing compounds have been used in the development of drugs such as inhibitors of succinate–cytochrome C reductase and retinoic acid 4-hydroxylase . The unique structure of this compound could lead to the discovery of new therapeutic agents.
Fluorescent Probes
The compound’s ability to act as a fluorescent ligand makes it valuable for bioassay development . Its structural features may allow for the creation of specific binding sites, enabling it to serve as a marker in various biological studies, including cell tracking and molecular imaging.
Antiviral Agents
Benzsulfonamide derivatives have demonstrated the capability to inhibit viral proteases, such as the dengue virus NS2B/NS3 protease . Given the structural similarities, N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide could be explored as a potential antiviral agent.
Catalysis in Organic Synthesis
The compound could be utilized in catalytic processes, such as the Chan–Lam N-Arylation of adamantane-containing amines . This reaction is significant for forming C-N bonds, which are foundational in organic synthesis and could lead to the creation of a variety of complex molecules.
Material Science
Adamantane derivatives are known for their thermal stability and could be used in the development of high-energy fuels and oils . The compound might contribute to the synthesis of novel materials with enhanced properties.
Nanotechnology
Due to the rigid and bulky nature of adamantane, this compound could be investigated for its potential applications in nanotechnology. It might be used to create nanostructures or as a building block for larger diamond-like polymers, known as diamondoids .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-24-17-15(3-2-14(19)16(17)20)25(22,23)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,11-13,21H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZIZKQVWGXGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate](/img/structure/B4295591.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295597.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295599.png)
![2-[(4-[4-(1-adamantyl)piperazin-1-yl]-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4295601.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295607.png)
![N-[2-(1-adamantyloxy)ethyl]-N'-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4295609.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4295619.png)
![N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B4295621.png)
![N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B4295624.png)
![1-(1-adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295629.png)
![ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295657.png)
![ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295665.png)
![ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295670.png)